2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
Description
2-((1-Methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methyl group at the 1-position, a phenylamino substituent at the 4-position, and an ethanolamine moiety at the 6-position. This scaffold is structurally similar to kinase inhibitors targeting EGFR, mTOR, and other oncogenic pathways due to its ability to mimic ATP’s adenine-binding interactions .
Properties
IUPAC Name |
2-[(4-anilino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-20-13-11(9-16-20)12(17-10-5-3-2-4-6-10)18-14(19-13)15-7-8-21/h2-6,9,21H,7-8H2,1H3,(H2,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTLSVQJTFHTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Phenylamino Group at Position 4
The 4-chloro substituent of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic aromatic substitution with aniline. Stirring the dichloro intermediate with aniline in ethanol at 25–30°C for 12–24 hours produces 4-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Elevated temperatures (reflux) or catalytic bases like triethylamine (TEA) accelerate this step.
Ethanolamine Functionalization at Position 6
The 6-chloro group is displaced by ethanolamine under mild basic conditions. A mixture of 4-chloro-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and ethanolamine in ethanol, heated at 60–70°C for 4–6 hours with TEA, yields the target compound. Alternatively, microwave-assisted synthesis reduces reaction times to 30–60 minutes.
Optimization Notes
-
Ethanolamine must be used in excess (2–3 equivalents) to ensure complete substitution.
-
Polar aprotic solvents like dimethylformamide (DMF) improve solubility but require higher temperatures (80–90°C).
Methyl Group Introduction at Position 1
The 1-methyl group is introduced early in the synthesis. During cyclization of the pyrazole precursor, methylation occurs via alkylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base like potassium carbonate (K₂CO₃). For example, treating 5-amino-1H-pyrazole-4-carbonitrile with methyl iodide in acetone at 50°C for 3 hours yields the 1-methylated intermediate.
Purification and Characterization
Isolation Techniques
Crude products are typically purified via recrystallization from ethanol or methanol. Column chromatography using silica gel and ethyl acetate/hexane (3:7) resolves minor impurities.
Spectroscopic Data
-
IR Spectroscopy : Key peaks include N-H stretches (~3350 cm⁻¹), C=N stretches (~1660 cm⁻¹), and C-O stretches (~1050 cm⁻¹).
-
¹H NMR (DMSO-d₆) : Signals at δ 8.2–7.5 ppm (aromatic protons), δ 4.7 ppm (NH₂), δ 3.6 ppm (CH₂OH), and δ 2.4 ppm (CH₃).
Alternative Synthetic Routes
Hydrazine-Mediated Cyclization
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, synthesized via hydrazinolysis of 4-chloro derivatives, serves as a versatile intermediate. Condensation with aldehydes or ketones forms Schiff bases, which could be reduced to introduce ethanolamine moieties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like aniline, ethylene oxide, and various alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including the compound , exhibit significant antitumor properties. A study by El-Morsy et al. synthesized various derivatives and evaluated their effects on human breast adenocarcinoma cell lines (MCF7). The results showed promising cytotoxicity against cancer cells, suggesting potential as therapeutic agents in oncology .
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.2 |
| Compound B | MCF7 | 3.8 |
| Compound C | MCF7 | 2.5 |
Antiviral Properties
The compound has also been investigated for its antiviral efficacy. Notably, a study focused on the Zika virus demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could inhibit viral replication effectively. The compound showed an EC50 value of 5.1 µM and a CC50 value of 39 µM, indicating a favorable selectivity index for further development as an antiviral agent .
Enzyme Inhibition Studies
In biochemical studies, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been explored for their ability to inhibit specific enzymes involved in various metabolic pathways. These compounds may serve as valuable biochemical probes to investigate enzyme mechanisms and interactions within cellular systems.
Building Blocks in Organic Synthesis
The unique structure of 2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol makes it an attractive building block for synthesizing more complex organic molecules. Its reactivity can be harnessed in multi-step synthetic routes to create novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Position 1 (N1) :
- Target Compound : 1-Methyl group.
- Analog (): 1-(2-Phenylvinyl) group.
- Analog () : 1-Phenyl group. The aromatic ring contributes to hydrophobic interactions but may reduce solubility compared to the methyl group .
Position 4 (C4) :
- Target Compound: Phenylamino group. The NH linker facilitates hydrogen bonding with kinase hinge regions (e.g., MET793 in EGFR) .
- Analog (): 3-Chlorophenylamino group. The electron-withdrawing chlorine enhances electrophilicity but may reduce bioavailability due to increased lipophilicity .
- Analog (): Chloro and phenyl groups. The lack of an amino linker diminishes hydrogen-bonding capacity, reducing kinase affinity .
Position 6 (C6) :
- Target Compound: Ethanolamine (-NH-CH2-CH2-OH). The hydroxyl and amine groups improve aqueous solubility and enable interactions with polar residues (e.g., ASP855 in EGFR) .
- Analog () : Methyl and arylidenehydrazinyl groups. These substituents prioritize π-stacking over solubility, limiting pharmacokinetic performance .
- Analog () : Methylsulfanyl and pyrrolidinyl groups. The sulfur atom increases metabolic stability but reduces polarity .
Pharmacological and Physicochemical Properties
Kinase Inhibition Profiles :
- Target Compound: Predicted to inhibit mTOR/EGFR via ethanolamine-mediated hydrogen bonding and phenylamino hinge interactions, similar to Torin2 and PP242 .
- Compound: Features a morpholino group that binds MET793 and VAL726 in EGFR, showing IC50 values <100 nM .
- Compound (Torin2) : Combines pyrazolo[3,4-d]pyrimidine with a trifluoromethylphenyl group, achieving nM-level mTOR inhibition .
Biological Activity
The compound 2-((1-methyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathway often includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazines and various carbonyl compounds.
- Substitution Reactions : The introduction of the phenylamino group and subsequent modifications to yield the final compound.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compound 5i , a related derivative, demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells. It induced apoptosis and inhibited cell migration at IC50 values ranging from 0.3 to 24 µM across different targets such as EGFR and VEGFR2 . The mechanism involves interference with cell cycle progression and DNA fragmentation.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | EGFR | 0.3 | Apoptosis induction |
| 5i | VEGFR2 | 7.60 | Cell migration inhibition |
| 9e | Topo II | 21 | Cell cycle arrest |
Antiviral Activity
In addition to anticancer properties, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown promise as antiviral agents. Notably, certain derivatives exhibited low micromolar activity against Zika virus (ZIKV), with EC50 values indicating effective viral replication inhibition . Structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antiviral efficacy.
Table 2: Antiviral Activity Against ZIKV
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 6 | 5.1 | 39 | 7.65 |
| Compound 5 | Low micromolar | High toxicity | - |
Case Studies
Several case studies have documented the effects of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- MCF-7 Model : In vitro studies using MCF-7 cells demonstrated that compound 5i not only inhibited growth but also affected apoptosis pathways significantly.
- ZIKV Inhibition : A study focused on ZIKV showed that derivatives based on the pyrazolo scaffold could effectively reduce viral load in infected cell lines while maintaining low cytotoxicity .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, CN in pyrimidine at ~1650 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Signals for the ethanolamine side chain (δ 3.5–4.0 ppm for -OCH₂CH₂NH-) and aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : Confirms pyrimidine carbons (δ 150–160 ppm) and ethanolamine linkage .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇N₇O: 336.15) .
- Computational Modeling : Molecular Electrostatic Potential (MEP) maps and docking studies predict interactions with biological targets (e.g., kinase active sites) .
How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence antitumor activity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- Position 4 (Phenylamino Group) : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance kinase inhibition by strengthening hydrogen bonding with residues like MET793 in EGFR .
- Position 6 (Ethanolamine Side Chain) : Hydrophilic groups improve solubility and bioavailability, while modifications (e.g., methylation) alter selectivity .
- Position 1 (Methyl Group) : Steric hindrance from methyl prevents off-target binding, as seen in Wee1 inhibitors like adavosertib .
Q. Key Data :
| Modification Site | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| Position 4 | 3,5-Cl₂Ph | 0.12 | EGFR |
| Position 6 | Ethanolamine | 4.5 | HCT-116 |
What in vitro and in vivo models are used to evaluate the compound’s anticancer efficacy?
Q. Advanced Research Focus
- In Vitro Models :
- In Vivo Models :
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies often arise from:
- Experimental Design : Variations in cell culture conditions (e.g., serum concentration, passage number) .
- Compound Purity : Impurities >2% (HPLC) may skew results. Ensure purification via column chromatography or recrystallization .
- Assay Protocols : Standardize endpoints (e.g., ATP levels vs. cell count) and controls (e.g., staurosporine for apoptosis) .
Recommendation : Cross-validate findings using orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability) .
What strategies optimize the pharmacokinetic profile of this compound?
Q. Advanced Research Focus
- Solubility Enhancement : Co-administration with cyclodextrins or PEGylation .
- Metabolic Stability : Blocking metabolically labile sites (e.g., ethanolamine hydroxyl) via methylation or fluorination .
- Tissue Penetration : Nanoformulations (liposomes, polymeric nanoparticles) improve tumor accumulation .
How is the compound’s mechanism of action validated in kinase inhibition studies?
Q. Advanced Research Focus
- Biochemical Assays : Measure ATP depletion using luminescence-based kits (e.g., ADP-Glo™) .
- Crystallography : X-ray structures (e.g., PDB: 4ZUD) reveal interactions between the pyrimidine core and kinase hinge regions .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing Wee1 or EGFR in heated lysates .
What are the current gaps in understanding this compound’s therapeutic potential?
Q. Advanced Research Focus
- Resistance Mechanisms : Limited data on mutations (e.g., Wee1 gatekeeper residues) that reduce efficacy .
- Combination Therapies : Synergy with DNA-damaging agents (e.g., cisplatin) requires further preclinical validation .
- Toxicity Profiles : Long-term organ-specific toxicity (e.g., hepatotoxicity) remains understudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
